Product packaging for Ammonium paratungstate(Cat. No.:CAS No. 1311-93-9)

Ammonium paratungstate

Cat. No.: B1143362
CAS No.: 1311-93-9
M. Wt: 3060.5 g/mol
InChI Key: XAYGUHUYDMLJJV-UHFFFAOYSA-Z
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Description

Ammonium paratungstate is a useful research compound. Its molecular formula is H42N10O42W12 and its molecular weight is 3060.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H42N10O42W12 B1143362 Ammonium paratungstate CAS No. 1311-93-9

Properties

CAS No.

1311-93-9

Molecular Formula

H42N10O42W12

Molecular Weight

3060.5 g/mol

IUPAC Name

decaazanium;hexakis(dioxido(dioxo)tungsten);hydron;hexakis(trioxotungsten)

InChI

InChI=1S/10H3N.42O.12W/h10*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*-1;;;;;;;;;;;;/p+12

InChI Key

XAYGUHUYDMLJJV-UHFFFAOYSA-Z

physical_description

Dry Powder
Solid;  [Merck Index] Soluble in water;  [MSDSonline]

Origin of Product

United States

Significance in Tungsten Based Material Science and Engineering Research

Ammonium (B1175870) tungstate (B81510) pentahydrate is foundational in the field of tungsten material science, primarily because it is a key precursor for the majority of tungsten products. wikipedia.orgitia.info Its high purity and specific chemical properties make it an ideal starting point for producing other advanced tungsten materials through processes like thermal decomposition or chemical conversion. itia.info

When heated, ammonium paratungstate (of which the pentahydrate is one form) decomposes to yield tungsten(VI) oxide (WO₃). wikipedia.orgresearchgate.net This oxide is a crucial substance used on an industrial scale and can be further processed. itia.info For instance, heating tungsten trioxide in a hydrogen atmosphere reduces it to elemental tungsten metal powder. wikipedia.org This powder is a primary component in powder metallurgy processes. google.com

Furthermore, the decomposition of ammonium tungstate is a route to produce other important intermediates like ammonium metatungstate and tungstic acid. tungsten-powder.comitia.info These compounds are, in turn, used to create specialized materials. noahchemicals.comgoogle.com For example, tungsten carbide (WC), known for its exceptional hardness, is produced by treating tungsten metal powder with carbon at high temperatures. noahchemicals.comitia.info The versatility of ammonium tungstate pentahydrate as a starting material makes it indispensable in the manufacturing chain of high-performance tungsten-based products used in high-temperature applications, cutting tools, and more. noahchemicals.com

Overview of Key Research Domains Involving Ammonium Tungstate Pentahydrate

Research involving ammonium (B1175870) tungstate (B81510) pentahydrate spans several advanced technological fields, leveraging its utility as a precursor to create functional materials with specific properties.

Key Research Applications

Research Domain Application of Ammonium Tungstate Pentahydrate Key Findings & Developments
Catalysis Serves as a raw material for producing tungsten-based catalysts. samaterials.comtungsten-powder.comsigmaaldrich.com Used to create catalysts for hydrocracking, oxidation, and oligomerization. sigmaaldrich.comresearchgate.netsigmaaldrich.com Ammonium metatungstate, derived from it, is particularly noted for its use in preparing heteropoly acid catalysts. itia.info
Electrochromic Devices Used as a precursor to synthesize tungsten oxide (WO₃) thin films, which are active layers in electrochromic "smart windows" and displays. nih.govresearchgate.net WO₃ films derived from ammonium tungstate precursors exhibit reversible color changes in response to an electrical voltage, allowing for the dynamic control of light transmission. nih.govresearchgate.net Research focuses on improving stability, switching speed, and coloration efficiency. researchgate.net
Gas Sensing Employed to create nanostructured tungsten oxides for gas sensors. spbstu.ruresearchgate.net Tungsten oxide-based sensors are used to detect various gases, including ammonia (B1221849) (NH₃), due to changes in electrical conductivity upon gas absorption. researchgate.net Research aims to enhance sensitivity, selectivity, and operating at lower temperatures. researchgate.netrsc.org

| Energy Storage | Investigated as a key material in the development of advanced batteries and other energy-efficient devices. sigmaaldrich.com | Its derivatives are explored for their thermal and electrical properties, which are beneficial for electronic components and semiconductor materials. sigmaaldrich.com |

Evolution of Academic Research Perspectives on Ammonium Tungstate Pentahydrate Chemistry

Controlled Thermal Decomposition Processes of Ammonium Tungstate Pentahydrate

Thermal decomposition is a common method for converting ammonium tungstate pentahydrate into tungsten oxides and other derivatives. By carefully controlling the process parameters, it is possible to tailor the characteristics of the final product.

Investigation of Temperature Effects on Phase Transformation and Crystallinity Control in Derived Tungsten Oxides

The thermal decomposition of ammonium tungstate pentahydrate (ATP) into tungsten trioxide (WO₃) is a multi-stage process significantly influenced by temperature. scilit.comresearchgate.net These temperature-driven transformations directly impact the particle size, crystallinity, and physical properties of the resulting tungsten oxide. scilit.comsemanticscholar.org The process can be broadly categorized into three temperature zones:

Below 250°C: In this range, the primary events are the release of water molecules and some ammonium ions. scilit.comresearchgate.netsemanticscholar.org

250°C to 400°C: This stage involves the continued release of water and ammonium ions, leading to the restructuring of tungsten and oxygen elements and the formation of amorphous tungsten trioxide. scilit.comresearchgate.netsemanticscholar.org

Above 400°C: Crystallization of the amorphous tungsten trioxide into a more ordered monoclinic structure occurs. scilit.comresearchgate.netsemanticscholar.org

As the heating temperature increases, a noticeable change in the material's color is observed, transitioning from white to orange and finally to a yellowish-green hue, which corresponds to the formation of crystalline WO₃. scilit.comresearchgate.net This is accompanied by a decrease in particle size and an increase in crystallinity. scilit.comresearchgate.net Specifically, the crystal size of the resulting WO₃ particles has been shown to increase with higher calcination temperatures. researchgate.net For instance, the Scherrer sizes, a measure of crystal size, have been observed to increase from 19 to 42 nm as the heating temperature is raised from 380°C to 800°C. researchgate.netsemanticscholar.org

The thermal decomposition of the related compound, ammonium metatungstate (AMT), also demonstrates distinct temperature-dependent phase transformations. In an inert atmosphere, AMT first releases its crystal water between 25°C and 200°C. core.ac.uk This is followed by the formation of an amorphous phase between 200°C and 380°C, which then crystallizes into hexagonal WO₃ between 380°C and 500°C. core.ac.uk Finally, this hexagonal phase transforms into the more stable monoclinic WO₃ at temperatures between 500°C and 600°C. core.ac.uk In the presence of air, the exothermic formation of monoclinic WO₃ occurs at a temperature approximately 50°C lower than in an inert atmosphere. core.ac.uk

Table 1: Temperature-Dependent Phenomena in the Thermal Decomposition of Ammonium Tungstate Pentahydrate

Temperature ZoneKey EventsResulting Material State
Below 250°CRelease of water molecules and some ammonium ions. scilit.comresearchgate.netsemanticscholar.orgDehydrated intermediate
250°C - 400°CContinued release of water and ammonium ions, restructuring of tungsten and oxygen. scilit.comresearchgate.netsemanticscholar.orgAmorphous tungsten trioxide
Above 400°CCrystallization of tungsten trioxide. scilit.comresearchgate.netsemanticscholar.orgCrystalline monoclinic WO₃

Elucidation of Water and Ammonium Ion Release Mechanisms during Pyrolysis

The pyrolysis of ammonium tungstate pentahydrate involves a systematic release of water and ammonium ions, leading to significant structural and chemical changes. The initial phase of heating, below 250°C, primarily results in the removal of water molecules and a portion of the ammonium ions. scilit.comsemanticscholar.org This process is confirmed by thermogravimetric analysis (TGA), which shows a mass decrease, and by the disappearance of corresponding peaks in Fourier-transform infrared spectroscopy (FTIR) analysis. semanticscholar.org

As the temperature rises into the 250°C to 400°C range, the release of the remaining water and ammonium molecules continues. scilit.comsemanticscholar.org This removal of constituent molecules causes the original tungstate crystal structure to collapse. semanticscholar.org The vacant spaces left by the departed water and ammonium ions facilitate the reassembly and reorientation of tungsten and oxygen atoms, leading to the formation of an amorphous tungsten trioxide phase. semanticscholar.org This structural transformation is an endothermic process, as indicated by differential thermal analysis (DTA). semanticscholar.org

In the related pyrolysis of ammonium metatungstate (AMT) in an inert atmosphere, a similar multi-step decomposition is observed. The process begins with the release of crystal water between 25°C and 200°C. core.ac.uk Between 240°C and 370°C, both ammonia and water are released, resulting in the formation of an amorphous phase. core.ac.uk In contrast to this compound (APT), AMT does not exhibit a distinct step of dry ammonia evolution between 170°C and 240°C. core.ac.uk

Precursor Conversion Pathways: From this compound to Ammonium Metatungstate

Ammonium metatungstate (AMT) can be produced from this compound (APT) through several methods, a key one being controlled thermal decomposition. tungsten-powder.comnoahchemicals.com By carefully managing the temperature and the partial pressures of ammonia and water vapor, APT can be decomposed to form AMT. tungsten-powder.com Research indicates that a key temperature for this conversion is around 210°C, with a weight loss corresponding to the removal of four ammonia (NH₃) and four water (H₂O) molecules. tungsten-powder.com The optimal temperature range for this solid-phase transition is generally considered to be between 210°C and 265°C, although in practice, it can extend up to 300°C depending on the equipment used. tungsten-powder.com

Another significant pathway for converting APT to the more water-soluble AMT involves solution-based methods. google.comgoogle.com One such process involves creating an aqueous slurry of APT and gradually adding a dilute mineral acid. google.com This controlled acidification, maintaining a specific pH, shifts the chemical equilibrium towards the formation of AMT. google.com Organic acids can also be utilized for this conversion. google.com

A different approach utilizes ion exchange. An aqueous mixture of solid APT is contacted with a cation exchange resin to lower the pH to a range where the metatungstate ion is stable without forming insoluble tungstic acid. google.com The mixture is heated to between 80°C and 100°C to facilitate the conversion to an ammonium metatungstate solution. google.com

Furthermore, an electrolytic process can be employed. In this method, APT is introduced into the anode chamber of an electrolytic cell. Passing a direct electric current transports ammonium ions from the anode chamber, increasing the concentration of ammonium metatungstate in the electrolyte. ammonium-paratungstate.com

Solution-Based Synthetic Routes for Ammonium Tungstate Pentahydrate Derivatives

Solution-based synthesis offers versatile methods for producing derivatives of ammonium tungstate pentahydrate with controlled properties. These techniques are particularly useful for creating materials with specific morphologies and for fabricating nanostructures.

Hydrothermal and Solvothermal Synthesis for Controllable Morphology

Hydrothermal and solvothermal methods are powerful techniques for synthesizing tungsten oxide materials with controlled morphologies and crystal phases. researchgate.netacs.org In these processes, the choice of solvent plays a critical role in determining the final structure of the material. researchgate.net For instance, using different solvents in solvothermal reactions at 200°C has been shown to produce tungsten oxides with various forms, including spherical particles composed of nanowires, spindle-shaped bundles of nanowires, and accumulations of micrometer-sized plates or rods. researchgate.net

The addition of capping agents during hydrothermal synthesis can also direct the morphology of the resulting tungsten trioxide hydrate (B1144303) films. acs.org For example, the use of sodium sulfate (B86663) (Na₂SO₄), ammonium sulfate ((NH₄)₂SO₄), and ammonium acetate (B1210297) (CH₃COONH₄) as capping agents has led to the selective synthesis of platelike, wedgelike, and sheetlike nanostructures, respectively. acs.org

Solvothermal synthesis can also be employed to produce ultrasmall, crystalline tungsten oxide nanoparticles. nih.gov A one-pot, two-precursor route involving the thermal decomposition of a polyoxometalate salt like ammonium metatungstate in a high-boiling organic solvent such as oleylamine (B85491) can yield nanoparticles smaller than 2 nm. nih.gov The morphology of these nanoparticles can be further tailored by introducing additives; for example, an organic oxidant can lead to smaller nanoparticles, while a reductant can produce nanorods. nih.gov

Table 2: Influence of Synthesis Parameters on Tungsten Oxide Morphology

Synthesis MethodKey ParameterResulting Morphology
SolvothermalSolvent (Ethanol)Spherical particles of nanowires researchgate.net
SolvothermalSolvent (1-Propanol)Spindle-shaped bundles of nanowires researchgate.net
SolvothermalSolvent (Water-Ethanol)Accumulations of plates/rods researchgate.net
HydrothermalCapping Agent (Na₂SO₄)Platelike nanostructures acs.org
HydrothermalCapping Agent ((NH₄)₂SO₄)Wedgelike nanostructures acs.org
HydrothermalCapping Agent (CH₃COONH₄)Sheetlike nanostructures acs.org
SolvothermalAdditive (Organic Oxidant)Smaller nanoparticles (1.0 ± 0.4 nm) nih.gov
SolvothermalAdditive (Reductant)Nanorods (4 ± 1 nm × 20 ± 5 nm) nih.gov

Advanced Purification and Precursor Preparation Techniques for Tungstate Systems

The purity of the initial tungstate precursor is critical for the quality and performance of the final tungsten-based products. Therefore, advanced purification techniques are employed to remove impurities from ammonium tungstate solutions.

Molybdenum is a common impurity in tungsten ores and can be challenging to separate due to its chemical similarity to tungsten. Solvent extraction with a quaternary ammonium salt extractant has been proposed as a new process for the selective removal of molybdenum from ammonium tungstate solutions. This method has demonstrated high separation efficiency, with a separation coefficient (βMo/W) reaching 1 × 10⁴. In a continuous operation test using an industrial feed, this process effectively extracted molybdenum.

Adsorption is another effective method for molybdenum removal. A study investigated the use of tungstate-modified magnetic nanoparticles (Mnp-Si-W) for the sorption of molybdenum (VI) from aqueous solutions. The results showed that these nanoparticles have a high adsorption capacity and selectivity for molybdenum, following the Langmuir isotherm model and pseudo-second-order kinetics. The maximum adsorption capacity was found to be 182.03 mg g⁻¹ at a pH of 2.0. The presence of competing anions such as phosphate, sulfate, and chromate (B82759) was found to have a minimal effect on the molybdenum adsorption.

Ion Exchange:

Ion exchange is a widely used technique for the purification of ammonium tungstate solutions, effectively removing impurities like phosphorus, arsenic, silicon, and tin. nih.gov A two-step ion exchange method has been shown to be particularly effective, achieving a tungsten recovery rate of up to 99%. nih.gov The process involves:

Adsorption of tungsten from an alkaline solution using a porous strongly basic anion exchange resin, followed by acidification of the desorption solution.

A second adsorption step using a weakly basic anion exchange resin, from which tungsten is then desorbed with ammonia water to yield high-purity this compound upon evaporation crystallization. nih.gov

The use of ammonia water as a desorption agent is advantageous as it helps to avoid the precipitation of this compound in the pH range of 6-8. nih.gov

Dialysis:

Dialysis is a separation technique that utilizes a semipermeable membrane to separate molecules based on size. While specific studies on the application of dialysis for the purification of ammonium tungstate precursors are not widely available, the general principles of this technique suggest its potential utility. Dialysis is commonly used for the purification of polymers and other macromolecules, where it effectively removes small molecules like unreacted monomers, residual solvents, and other low-molecular-weight impurities. Given that many impurities in tungstate solutions are small ions, dialysis could potentially be adapted to selectively remove these impurities from the larger tungstate polyanions, thus enhancing the purity of the precursor solution. Further research in this area could establish dialysis as a viable purification method for tungstate systems.

Spectroscopic Analysis for Chemical Bonding and Phase Identification

Spectroscopic techniques are fundamental in identifying the functional groups and molecular structure of ammonium tungstate pentahydrate and its derivatives.

FTIR spectroscopy is a powerful tool for probing the chemical composition of ammonium tungstate pentahydrate, with chemical formula (NH₄)₁₀W₁₂O₄₁·5H₂O. samaterials.comammonium-paratungstate.comamericanelements.comfujifilm.com The analysis of the initial material reveals distinct absorption bands corresponding to its constituent parts. semanticscholar.org Specifically, bands around 1600 cm⁻¹ and 3600 cm⁻¹ are characteristic of water molecules, while bands at approximately 1400 cm⁻¹ and 3200 cm⁻¹ indicate the presence of the N-H bond in ammonium ions. semanticscholar.org The region below 1000 cm⁻¹ is associated with tungstate-related bonds. semanticscholar.org

During thermal treatment, FTIR analysis tracks the chemical changes. As the material is heated, the intensity of the peaks for water and N-H bonds decreases. semanticscholar.org Studies show that upon heating to temperatures of 380°C and above, the absorption peaks for both water molecules and ammonium ions disappear, signifying their complete removal from the structure. semanticscholar.orgresearchgate.net This transformation is a critical step in the conversion of ammonium tungstate pentahydrate to tungsten oxides.

FTIR Absorption Bands for Ammonium Tungstate Pentahydrate

Wavenumber (cm⁻¹)AssignmentReference
~3600Water Molecules (O-H Stretching) semanticscholar.org
~3200Ammonium Ions (N-H Stretching) semanticscholar.org
~1600Water Molecules (H-O-H Bending) semanticscholar.org
~1400Ammonium Ions (N-H Bending) semanticscholar.org
<1000Tungstate Bonds (W-O, W-O-W) semanticscholar.org

Raman spectroscopy provides detailed information about the molecular structure of tungstate compounds, as different structures yield distinct spectral features. lehigh.edu The technique is particularly sensitive to the vibrations of the tungsten-oxygen (W-O) framework. For tungstate structures, specific bands can be assigned to different vibrational modes. For example, a strong band observed around 909-934 cm⁻¹ is typically assigned to the symmetric W=O stretching mode of a WO₄ tetrahedral unit. nih.govacs.org

Other significant bands include those associated with the antisymmetric and symmetric modes of terminal WO₂ groups, and bridging modes related to W-O-W chains. nih.gov The ability of Raman spectroscopy to discriminate between different tungstate coordinations, such as tetrahedral (WO₄) and octahedral (WO₆) units, makes it an indispensable tool for characterizing the structural transformations that occur during the processing of ammonium tungstate pentahydrate. lehigh.eduacs.orglehigh.edu

Characteristic Raman Bands for Tungstate Structures

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
909 - 934Symmetric W=O stretching mode of WO₄ site nih.govacs.org
876 - 888Symmetric W=O stretching mode of WO₆ site acs.org
~881Symmetric Ag modes of terminal WO₂ nih.gov
~790Antisymmetric Ag modes of terminal WO₂ nih.gov
~695Antisymmetric bridging mode of tungstate chain nih.gov
500 - 800Stretching modes of bridging W-O-W infinite chain acs.org

Diffraction-Based Structural Investigations of Ammonium Tungstate Pentahydrate and Its Conversion Products

X-ray diffraction is the primary technique for analyzing the crystalline nature and phase composition of materials, providing insight into the structural changes during thermal processing.

XRD analysis is essential for mapping the phase transitions of ammonium tungstate pentahydrate as it is converted to tungsten oxide. The initial, unheated ammonium tungstate pentahydrate exhibits a characteristic crystalline pattern. semanticscholar.orgresearchgate.net As the temperature increases, significant changes in the XRD pattern are observed.

Upon heating, the release of water and ammonia molecules from the crystal lattice leads to the collapse of the original tungstate structure. semanticscholar.org This results in the formation of an intermediate amorphous phase, which is characterized by the absence of sharp diffraction peaks in the XRD pattern. semanticscholar.orgresearchgate.net This amorphous tungsten oxide phase is observed at intermediate temperatures. Further heating to 380°C and above initiates crystallization. semanticscholar.orgresearchgate.net The XRD patterns of samples heated above this temperature show the emergence of peaks corresponding to a crystalline tungsten oxide (WO₃) phase, often initially as hexagonal WO₃ which can transform to more stable monoclinic WO₃ at higher temperatures. core.ac.uk

Phase Transitions of Ammonium Tungstate Pentahydrate during Thermal Treatment

Temperature Range (°C)Observed PhaseXRD CharacteristicsReference
AmbientCrystalline Ammonium Tungstate PentahydrateSharp, characteristic diffraction peaks semanticscholar.orgresearchgate.net
~250 - 380Amorphous Tungsten OxideBroad, non-crystalline pattern (amorphous halo) semanticscholar.orgcore.ac.uk
> 380Crystalline Tungsten Trioxide (WO₃)Development of diffraction peaks for WO₃ semanticscholar.orgresearchgate.netcore.ac.uk

The thermal decomposition of ammonium tungstate pentahydrate involves significant changes in the material's microstructure, including particle and crystallite size. These changes are often monitored using XRD peak broadening analysis and Scanning Electron Microscopy (SEM). The Scherrer equation, applied to the XRD peak widths, allows for the estimation of the average crystallite size of the resulting tungsten oxide particles.

Research has shown a clear trend of increasing crystallite size with higher heating temperatures. semanticscholar.orgresearchgate.net For instance, the crystallite size of WO₃ formed from the decomposition of ammonium tungstate pentahydrate was found to increase progressively as the heating temperature was raised from 380°C to 800°C. researchgate.net This crystallite growth at higher temperatures is a result of enhanced atomic mobility, leading to the sintering and coarsening of the newly formed WO₃ particles. researchgate.net This control over crystallite size is critical for tailoring the properties of the final tungsten oxide product for applications such as catalysis and gas sensing. researchgate.net

Evolution of WO₃ Crystallite Size with Temperature

Heating Temperature (°C)Average Crystallite Size (nm)Reference
38019 researchgate.net
48023 researchgate.net
60026 researchgate.net
70030 researchgate.net
80042 researchgate.net

Thermal Analysis for Decomposition Pathways and Energetics of Ammonium Tungstate Pentahydrate

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are critical for elucidating the specific decomposition steps, temperature ranges, and associated energy changes during the thermal treatment of ammonium tungstate pentahydrate.

The decomposition process occurs in several distinct stages. researchgate.netcore.ac.ukresearchgate.net

Release of Water: The first stage, typically occurring below 250°C, involves the release of physically adsorbed and crystalline water. This is observed as an initial weight loss in the TGA curve and is associated with an endothermic peak in the DTA curve, indicating energy is absorbed to drive off the water molecules. semanticscholar.orgresearchgate.netresearchgate.net

Deammoniation and Structural Collapse: In the temperature range of approximately 250°C to 400°C, the material undergoes a significant transformation. researchgate.net This stage involves the release of ammonia and the remaining water molecules, leading to the collapse of the tungstate structure and the formation of amorphous tungsten trioxide. semanticscholar.orgresearchgate.net DTA results show endothermic peaks in this region, confirming the energy-absorbing nature of these decomposition and restructuring events. semanticscholar.org

Crystallization of Tungsten Oxide: Above 400°C, the amorphous tungsten trioxide begins to crystallize. researchgate.net This process is often marked by an exothermic peak in the DTA curve, as the system releases energy upon transitioning from a higher-energy amorphous state to a more stable, ordered crystalline structure. core.ac.uk

These analyses provide a detailed roadmap of the thermal decomposition pathway, which is vital for controlling the synthesis of tungsten oxide with desired properties. researchgate.net

Thermal Decomposition Stages of Ammonium Tungstate Pentahydrate

Temperature Range (°C)ProcessTechnique & ObservationReference
< 250Release of crystal and adsorbed waterTGA: Weight loss; DTA: Endothermic peak semanticscholar.orgresearchgate.netcore.ac.uk
250 - 400Release of ammonia, structural collapse, formation of amorphous WO₃TGA: Weight loss; DTA: Endothermic peak(s) semanticscholar.orgresearchgate.netcore.ac.uk
> 400Crystallization of amorphous WO₃ to crystalline WO₃DTA: Exothermic peak core.ac.uk

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

TGA and DTA are powerful thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA detects the temperature difference between a sample and an inert reference material.

Research on the thermal decomposition of ammonium tungstate shows a multi-step process. The decomposition begins with the loss of water molecules, followed by the evolution of ammonia at higher temperatures. researchgate.net The final decomposition product is typically tungsten trioxide (WO₃), with the entire process being complete by approximately 500°C. researchgate.net

The thermal decomposition of ammonium metatungstate (AMT), a related compound, has been studied in detail and provides insights that can be compared to ammonium tungstate pentahydrate. In an inert atmosphere, the decomposition of AMT involves the release of crystal water between 25-200°C, the formation of an amorphous phase between 200-380°C, and the subsequent crystallization of hexagonal WO₃ between 380-500°C, which then transforms to monoclinic WO₃ between 500-600°C. core.ac.uk In the presence of air, the released ammonia can ignite, leading to an exothermic effect. core.ac.uk

The following table summarizes the key decomposition steps for ammonium metatungstate, which can be considered analogous to the processes occurring during the decomposition of ammonium tungstate pentahydrate.

Temperature Range (°C)EventAtmosphere
25-200Release of crystal waterInert & Air
200-380Formation of an amorphous phaseInert & Air
380-500Formation of hexagonal WO₃Inert
400-450Exothermic reaction (h-WO₃/m-WO₃ transformation and NH₃ ignition)Air
500-600Transformation to monoclinic WO₃Inert

Kinetic Studies of Decomposition Reactions

Kinetic studies of the decomposition of ammonium tungstates provide valuable information about the reaction mechanisms and activation energies of the different decomposition steps. These studies often employ techniques like TGA at multiple heating rates. researchgate.net For this compound tetrahydrate, a related compound, the decomposition in an oxidizing atmosphere involves a series of consecutive and competing reactions, with a total of three endothermic and two exothermic effects being identified. researchgate.net

By analyzing the evolution of water and ammonia, researchers can model the decomposition pathway and determine the stoichiometry of the entire process. researchgate.net The activation energies for the various decomposition steps can be calculated, offering a deeper understanding of the reaction kinetics. researchgate.net

Microscopic and Morphological Characterization of Ammonium Tungstate Pentahydrate Derived Materials

The morphology and surface characteristics of materials derived from ammonium tungstate pentahydrate are crucial for their application. Electron microscopy and atomic force microscopy are key techniques for this characterization.

Scanning Electron Microscopy (SEM) for Particle Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at high magnification. ammonium-paratungstate.com SEM analysis of materials derived from ammonium tungstate reveals how the morphology evolves during thermal decomposition. For instance, the decomposition of this compound (APT) can yield tungsten oxides that retain some of the morphological characteristics of the precursor. tungsten-oxide.com The resulting tungsten oxide particles often exhibit a square shape with surface cracks. tungsten-oxide.com

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Assessment

While specific AFM studies on ammonium tungstate pentahydrate are not detailed in the provided search results, AFM is a valuable technique for assessing the surface topography and roughness of the resulting tungsten oxide thin films and nanoparticles at the nanoscale. It can provide quantitative data on surface features, complementing the qualitative morphological information from SEM.

Research on Controlling Particle Size and Morphology (e.g., nanorods, nanospheres, nanoflowers)

Significant research efforts are directed towards controlling the particle size and morphology of tungsten oxide materials derived from ammonium tungstate precursors. By carefully controlling the reaction conditions during decomposition, such as temperature, heating rate, and atmosphere, it is possible to synthesize various nanostructures, including nanorods, nanospheres, and nanoflowers. researchgate.netdoi.orgtungsten-powder.com

The thermal decomposition of this compound (APT) is a common method to produce different forms of tungsten oxide, such as yellow tungsten oxide and blue tungsten oxide, which can then be processed into various tungsten products. tungsten-powder.com The calcination temperature and atmosphere are critical parameters in determining the final product. For example, calcining APT above 600°C in air leads to the formation of tungsten trioxide. tungsten-powder.com

The ability to produce tungsten oxide with controlled morphology is essential for its application in areas such as catalysis and gas sensing. researchgate.net

Advanced Research Applications in Materials Science and Catalysis Utilizing Ammonium Tungstate Pentahydrate

Development of Tungsten Oxide Nanostructures for Photocatalysis

The synthesis of tungsten oxide (WO₃) nanostructures from ammonium (B1175870) tungstate (B81510) pentahydrate is a significant area of research. By carefully controlling the synthesis conditions, the resulting tungsten oxide can be tailored for high efficiency in photocatalytic applications. The nanostructured nature of the material provides a high surface area, which is crucial for maximizing contact with reactants and light absorption.

Tungsten oxide (WO₃), derived from ammonium tungstate precursors, is an effective photocatalyst for breaking down organic pollutants in water, such as industrial dyes. tungsten-oxide.com When illuminated, particularly with visible light, WO₃ generates electron-hole pairs that produce highly reactive oxygen species. These species then mineralize complex organic molecules into simpler, harmless substances like carbon dioxide and water. tungsten-oxide.com

Research has shown that the photocatalytic performance of WO₃ can be significantly enhanced by creating composite materials. For instance, a composite of WO₃ and graphitic carbon nitride (g-C₃N₄) prepared from an ammonium paratungstate precursor demonstrated improved degradation of Orange G dye. chinatungsten.com This enhancement is attributed to the formation of a heterojunction between the two semiconductors, which promotes the separation of photogenerated electron-hole pairs and increases the formation of reactive species. chinatungsten.com Similarly, combining WO₃ with silver carbonate (Ag₂CO₃) has been shown to dramatically increase the degradation rate of Rhodamine B (RhB). nih.gov A WO₃/Ag₂CO₃ composite with 5% Ag₂CO₃ achieved 99.7% degradation of RhB in just 8 minutes under visible light. nih.gov

The morphology of the tungsten oxide also plays a critical role. One-pot hydrothermal synthesis using a tungsten precursor and sodium dodecyl sulfate (B86663) (SDA) as a surfactant can produce hexagonal WO₃ nanorods. researchgate.net These nanorods, with an optimal SDA concentration, exhibited an 86% degradation efficiency for RhB under visible light, demonstrating excellent stability and reusability over multiple cycles. researchgate.net

Photocatalytic Degradation of Dyes Using Tungsten Oxide-Based Catalysts

CatalystPrecursor MentionedTarget PollutantKey FindingReference
WO₃/g-C₃N₄This compoundOrange GHeterojunction formation decreases recombination of hole-electron pairs, improving photocatalytic activity. chinatungsten.com
WO₃/Ag₂CO₃–5%Not specifiedRhodamine B (RhB)Achieved 99.7% degradation within 8 minutes; rate constant was 118 times higher than pure WO₃. nih.gov
Hexagonal WO₃ NanorodsNot specifiedRhodamine B (RhB)Maximum degradation efficiency of 86% under visible light, with high stability and reusability. researchgate.net
Ti(IV)-doped WO₃Not specifiedRhodamine B (RhB)10 wt% doping of Ti(IV) ions resulted in nearly 100% dye degradation within 100 minutes. zastita-materijala.org

Ammonium tungstate and its related salts are valuable precursors for fabricating photoanodes used in photoelectrochemical (PEC) water splitting to produce hydrogen. Tungsten oxide (WO₃) is a promising material for this application because it can absorb visible light. elsevierpure.com The goal is to use solar energy to split water into hydrogen and oxygen.

Research efforts focus on improving the efficiency of this process, which is often limited by the recombination of charge carriers (electrons and holes). researchgate.net One strategy involves creating metal tungstate alloys. For example, copper tungstate (CuWO₄) hollow nanospheres have been synthesized using ammonium metatungstate as the tungsten precursor. researchgate.net These nanostructures are designed to improve the transfer of holes to the electrolyte, thereby reducing recombination and enhancing the water-splitting efficiency. researchgate.net Theoretical calculations suggest that adding copper to tungsten trioxide improves visible light absorption. researchgate.net High-temperature sintering of WO₃ photoanodes at 600 °C has also been shown to enhance crystallization, leading to more efficient photoanodic output by suppressing electron-hole recombination. elsevierpure.com

The efficiency of tungsten oxide photocatalysts is heavily dependent on their physical properties, particularly their crystallinity and phase (amorphous or crystalline). These properties can be precisely controlled by the thermal treatment of ammonium tungstate pentahydrate.

A systematic study on the thermal decomposition of ammonium tungstate pentahydrate at temperatures ranging from 100°C to 900°C revealed distinct transitional phases. researchgate.net

Below 250°C: The primary change is the release of water molecules and some ammonium ions. researchgate.net

250°C to 400°C: This range sees the formation of amorphous tungsten trioxide as more water and ammonium are released and the tungsten and oxygen atoms restructure. researchgate.net

Above 400°C: Crystallization of tungsten trioxide begins. researchgate.net

The transition from an amorphous to a crystalline phase significantly impacts the material's performance. For instance, in photovoltaic applications, which share principles with photocatalysis, annealing tungsten oxide films at 300°C produced an amorphous phase that yielded higher efficiency than the crystalline phase formed at 400°C. acs.org However, other research indicates that high crystallinity is beneficial. High-temperature sintering (at 600 °C) enhances the crystallinity of the WO₃ surface, which improves the photoanodic performance in water oxidation by reducing the recombination of electron-hole pairs. elsevierpure.com This suggests the optimal degree of crystallinity is application-specific, balancing factors like charge transport and surface area.

Effect of Temperature on Properties of Tungsten Oxide from Ammonium Tungstate Pentahydrate

Temperature RangeObserved PhenomenonResulting Material StateReference
Below 250 °CRelease of water molecules and some ammonium ions.Dehydrated/partially decomposed precursor. researchgate.net
250 °C - 400 °CRestructuring of tungsten and oxygen, release of remaining volatile components.Amorphous Tungsten Trioxide. researchgate.net
Above 400 °CCrystallization process begins and crystal size increases with temperature.Crystalline Tungsten Trioxide. researchgate.net

Application as Precursors for Functional Materials Fabrication

The role of ammonium tungstate pentahydrate extends to the fabrication of robust materials for industrial and technological use. It is a key starting material for producing metallic tungsten, tungsten carbides, and thin films for electronic devices.

Ammonium tungstate is a common precursor for producing tungsten metal powder and, subsequently, tungsten carbide (WC), a material renowned for its extreme hardness and high melting point. noahchemicals.com These properties make it a vital component in advanced composites, such as cemented carbides used for cutting tools and mining equipment. ntnu.nochinatungsten.com

Modern synthesis methods aim to create fine-grained or nanosized tungsten carbide powders, as smaller grain sizes can lead to materials with higher hardness. chinatungsten.com A gas-solid synthesis method using this compound as the tungsten source allows for the production of WC at lower temperatures (around 850°C) and in shorter timeframes compared to traditional methods. chinatungsten.com Another advanced technique is the use of a thermal plasma process to synthesize nanosized tungsten carbide powder (less than 20 nm) from this compound. researchgate.net

Research has also explored creating tungsten carbide coatings on other materials to form composites. In one study, ammonium metatungstate was used to coat silicon carbide particles. ntnu.no The subsequent carburization process formed tungsten carbide clusters on the support material. The study also found that adding metals like nickel or copper enhanced the wettability of the tungsten carbide powder, which is crucial for its integration into metal matrix composites. ntnu.no

Ammonium tungstate is widely used to create tungsten oxide (WO₃) thin films, which are the active layers in electrochromic devices like smart windows and displays. nih.govnih.gov These devices can change their optical properties (e.g., become colored or transparent) when a small voltage is applied.

Various deposition techniques are employed to create these films from an ammonium tungstate solution. A simple dip-coating method, where a substrate is dipped into a WO₃-NH₄OH solution (a form of ammonium tungstate), can produce amorphous films that show a marked blue color upon lithium ion insertion. researchgate.net

Spin coating is another common technique. Research has shown that modifying the ammonium tungstate precursor solution with glycerol (B35011) improves its viscosity and adhesion, facilitating the growth of smoother, more uniform WO₃ films compared to some sol-gel methods. nih.govnih.gov The properties of these films are highly dependent on the post-deposition annealing temperature. Thermal analysis shows the transformation into WO₃ occurs between 220°C and 300°C. nih.govnih.gov Further heating to 400°C or 500°C leads to the formation of cubic and monoclinic crystal structures, which affects the electrochromic modulation ability of the film. nih.govnih.gov

Research on Integration into Advanced Ceramics and Coatings

Ammonium tungstate pentahydrate serves as a key starting material for the synthesis of tungsten oxides, which are integral to the development of advanced ceramics and coatings. noahchemicals.comchemicalbook.com The thermal decomposition of ammonium tungstate is a common method to produce tungsten oxides, such as tungsten trioxide (WO₃). wikipedia.orgtungsten-powder.com This process allows for the creation of nanostructured powders and thin films with specific properties tailored for various applications. researchgate.netspbstu.ru

Researchers have investigated the use of ammonium tungstate in creating ceramic materials and coatings with enhanced functionalities. For instance, tungsten oxide thin films derived from an ammonium tungstate precursor have been prepared using the spray pyrolysis technique. spbstu.ru These films exhibit high optical transparency in the visible range and strong absorption in the ultraviolet range, making them suitable for optoelectronic devices. spbstu.ru Doping these films with elements like iron can further modify their structural and optical properties, leading to improved surface quality and altered electronic transitions. spbstu.ru

The thermal decomposition process of ammonium tungstates, including the pentahydrate form, has been studied to control the resulting tungsten oxide phases. The decomposition in air typically involves the release of water and ammonia (B1221849), leading to the formation of different tungsten oxide structures, such as hexagonal and monoclinic WO₃, depending on the temperature. core.ac.ukresearchgate.net This control over the crystalline structure is critical for the performance of the final ceramic or coating.

The table below summarizes the thermal decomposition steps of a related compound, ammonium metatungstate, which provides insight into the transformations that can be expected when processing ammonium tungstate pentahydrate for ceramic applications.

Temperature Range (°C)EventResulting Phase
25-200Release of crystal waterDehydrated ammonium tungstate
200-380Formation of an amorphous phaseAmorphous
380-500CrystallizationHexagonal WO₃
500-600Phase transformationMonoclinic WO₃

This data is based on the thermal decomposition of ammonium metatungstate and serves as an illustrative example of the phase changes that occur during the thermal processing of ammonium tungstates. core.ac.ukresearchgate.net

Catalytic Research Beyond Photocatalysis

The application of ammonium tungstate extends into the realm of catalysis, where it is utilized as a precursor for creating highly active and selective catalysts for various chemical transformations.

Heterogeneous Catalysis Investigations in Organic Reactions (e.g., retro-aldol condensation)

Tungstate species derived from ammonium tungstate have been investigated as heterogeneous catalysts in organic reactions, a notable example being the retro-aldol condensation. This reaction is significant for the conversion of biomass-derived carbohydrates into valuable smaller molecules.

In a study on the retro-aldol condensation of glucose, ammonium metatungstate was used as a catalyst to produce glycolaldehyde (B1209225) and erythrose. researchgate.net The reaction kinetics were found to be dependent on the catalyst concentration. researchgate.net This research highlights the potential of tungstate catalysts in biorefinery applications. The retro-aldol reaction is a key step in breaking down larger sugar molecules into smaller, more versatile chemical building blocks. researchgate.net

Design and Synthesis of Novel Tungstate-Based Catalysts for Chemical Transformations

Ammonium tungstate pentahydrate is a versatile precursor for the synthesis of a wide array of novel tungstate-based catalysts. samaterials.comtungsten-powder.com These catalysts are designed to have specific properties, such as high surface area, strong acidity, and redox capabilities, making them suitable for various organic transformations. rsc.org

For example, bismuth tungstate (Bi₂WO₆) nanoparticles, which can be synthesized from tungsten precursors, have shown high reactivity in multicomponent organic reactions, offering high yields and environmentally friendly processes. colab.ws Another area of research involves supporting tungstate species on materials like zinc-modified tin dioxide to create reusable catalysts for the oxidative cleavage of olefins, an important reaction for producing valuable carbonyl compounds. rsc.org

The synthesis process often involves the thermal decomposition of the ammonium tungstate precursor to form tungsten oxides, which can then be further modified or combined with other metals to create the final catalyst. tungsten-powder.commdpi.com Researchers have also explored the preparation of tetrathio ammonium tungstate from ammonium metatungstate, which serves as a precursor for hydrogenation catalysts used in the petroleum industry. google.com

Research into the Role of Ammonium Tungstate Pentahydrate in Promoting Catalytic Activity

Ammonium tungstate pentahydrate and its derivatives play a crucial role in promoting catalytic activity. The unique structure of polyoxotungstates, which can be formed from ammonium tungstate, provides strong Brønsted acid sites that are essential for many catalytic reactions. rsc.org The properties of these catalysts can be tuned at a molecular level to enhance their performance. rsc.org

The catalytic performance of tungstate-based catalysts is influenced by factors such as their crystal structure and the presence of active sites. chinatungsten.com For instance, in the case of ammonium metatungstate, its special polyacid structure provides a large specific surface area and numerous active sites, which increases the reaction rate and enhances catalytic efficiency. chinatungsten.com The "pseudo-liquid phase" characteristic of its anionic structure allows for the free diffusion of reactant molecules, further boosting catalytic activity. chinatungsten.com

Research has also shown that tungstate can act as a transition state analog in enzymatic reactions, highlighting its fundamental role in catalysis. nih.gov In industrial applications, catalysts derived from ammonium tungstate are used in processes like denitrification, where they are supported on carriers like titanium dioxide to remove pollutants from flue gases. chinatungsten.com

Theoretical and Computational Investigations of Ammonium Tungstate Pentahydrate Systems and Derivatives

Computational Chemistry Approaches for Structure and Reactivity Modeling

While specific computational studies focusing exclusively on ammonium (B1175870) tungstate (B81510) pentahydrate are not extensively detailed in the public domain, the methodologies for modeling such systems are well-established in computational chemistry. These approaches are instrumental in predicting the geometric and electronic structures, as well as the reactivity of complex inorganic compounds.

For a hydrated salt like ammonium tungstate pentahydrate, modeling would typically involve methods such as Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles between the ammonium cations, the tungstate polyanions, and the water molecules of hydration.

Calculate Vibrational Frequencies: Simulate infrared and Raman spectra to help interpret experimental spectroscopic data and identify characteristic vibrational modes of the compound.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals, and the nature of the chemical bonding within the crystal lattice.

Reactivity modeling would extend to simulating interactions with other molecules or surfaces and predicting reaction pathways. For instance, computational models could explore the initial steps of dehydration or the proton transfer dynamics within the hydrated crystal structure. These theoretical approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Simulation and Prediction of Thermal Decomposition and Phase Transitions

The thermal decomposition of ammonium tungstate hydrates is a critical process for producing tungsten oxides, which are valuable in catalysis, sensing, and electronics. core.ac.uk Computational simulations and thermal analysis techniques are used to model and predict the complex sequence of phase transitions that occur upon heating.

The thermal decomposition of ammonium tungstate hydrates, such as ammonium paratungstate pentahydrate (ATP) and ammonium metatungstate (AMT), generally proceeds through several distinct stages. core.ac.ukresearchgate.net These processes are often studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which experimental data can then be used to validate computational models.

A simplified, general mechanism for the thermal decomposition can be described in three temperature zones researchgate.net:

Below 250°C: This stage is primarily characterized by the release of water of crystallization and some ammonia (B1221849). researchgate.net

250°C to 400°C: In this range, the remaining ammonium ions and water molecules are released, leading to the restructuring of tungsten and oxygen atoms and the formation of an amorphous tungsten trioxide (WO₃). researchgate.net

Above 400°C: Crystallization of the amorphous WO₃ into a stable crystalline phase, typically monoclinic WO₃, occurs. researchgate.net

Studies on the closely related ammonium metatungstate, (NH₄)₆[H₂W₁₂O₄₀]·4H₂O, provide a more detailed sequence of transitions when heated in an inert atmosphere core.ac.ukresearchgate.net:

25–200°C: Release of crystal water, resulting in dehydrated AMT. core.ac.ukresearchgate.net

200–380°C: Formation of an amorphous phase. core.ac.ukresearchgate.net

380–500°C: Crystallization of hexagonal WO₃ from the amorphous phase. core.ac.ukresearchgate.net

500–600°C: Transformation of hexagonal WO₃ into the more stable monoclinic WO₃. core.ac.ukresearchgate.net

The table below summarizes the key stages observed during the thermal decomposition of ammonium tungstate hydrates.

Temperature Range (°C)EventResulting Product/PhaseSource
25–200Dehydration (Release of crystal water)Anhydrous Ammonium Tungstate core.ac.ukresearchgate.net
200–380Deammoniation and structural collapseAmorphous Phase core.ac.ukresearchgate.netresearchgate.net
380–500CrystallizationHexagonal WO₃ core.ac.ukresearchgate.net
500–600Phase TransformationMonoclinic WO₃ core.ac.ukresearchgate.net

Theoretical Studies and Modeling of Crystallization and Agglomeration Phenomena

The crystallization and subsequent agglomeration of ammonium tungstate pentahydrate are critical factors that determine the purity, particle size distribution, and flowability of the final product. researchgate.net Theoretical studies and modeling in this area aim to understand the underlying mechanisms to control these phenomena.

Crystallization: The crystallization of various hydrous ammonium metatungstate phases has been investigated, revealing complex polymorphic behavior. researchgate.net Theoretical models of crystallization focus on nucleation and growth kinetics. For ammonium tungstate, the crystal structure of different hydrates can vary significantly, with anions forming arrangements like distorted cubic or hexagonal rod packings, and the voids being occupied by ammonium cations and water molecules. researchgate.net Anti-solvent crystallization is one technique modeled to understand how the addition of a non-solvent can induce supersaturation and control crystal growth. researchgate.net

Agglomeration: Crystal agglomeration is a common issue during the crystallization of ammonium tungstate hydrates. researchgate.net Theoretical understanding suggests that agglomeration can be caused by surface nucleation and the growth of a different hydrate (B1144303) phase on existing crystals. researchgate.net The formation of these agglomerates can negatively impact product purity and lead to a broad particle size distribution. researchgate.net Kinetic studies, which can be modeled theoretically, show that agglomeration is more frequent with a higher number and smaller size of seed crystals. researchgate.net

Factors influencing agglomeration that are considered in theoretical models include:

Solvent environment: The choice of solvent can significantly impact solubility and hydrate stability, thereby influencing agglomeration. researchgate.net

Supersaturation levels: Higher supersaturation can lead to faster nucleation and growth, potentially increasing the rate of agglomeration.

Hydrodynamics: The mixing conditions within the crystallizer affect particle collision rates and, consequently, the likelihood of agglomeration.

Electronic Structure and Band Gap Engineering Simulations in Derived Tungsten Materials

Ammonium tungstate pentahydrate is a key precursor for synthesizing tungsten-based materials, most notably tungsten trioxide (WO₃), a wide-band-gap semiconductor. nih.gov Theoretical simulations of the electronic structure and band gap are essential for designing these materials for specific applications in electronics and photocatalysis.

Electronic Structure: The electronic structure of tungsten materials is often investigated using DFT and other quantum mechanical methods. nih.gov For tungsten oxides, these simulations calculate the density of states (DOS) and band structure, which describe the available energy levels for electrons. Relativistic effects can also be considered in these calculations for heavy elements like tungsten, as they can influence the band structure and Fermi surface. aps.org X-ray absorption spectroscopy, complemented by theoretical modeling, can probe the local atomic and electronic structure, confirming the coordination environment of tungsten ions (e.g., tetrahedral or octahedral) in the resulting oxide lattice. researchgate.net

Band Gap Engineering: The band gap is a crucial property of a semiconductor, determining its optical and electronic characteristics. For tungsten oxide derived from ammonium tungstate, the band gap can be "engineered" or tuned. Simulations and experimental findings show that the band gap of WO₃ is sensitive to several factors:

Annealing Temperature: Increasing the annealing temperature during the conversion from the ammonium tungstate precursor can alter the crystallinity and crystal phase of the resulting WO₃, thereby changing its band gap. nih.gov For instance, the optical band gap of WO₃ films derived from an ammonium tungstate solution was found to range from 3.37 eV to 3.48 eV as the annealing temperature was varied between 350°C and 500°C. nih.gov

Particle Size: Quantum confinement effects in nanoscale materials can lead to a size-dependent band gap. For WO₃, the band gap can be tuned from 2.6 eV in bulk material to as high as 3.7 eV in sub-nanometer quantum dots. rsc.orgresearchgate.net

Doping: Introducing dopant atoms into the WO₃ lattice can create new energy levels within the band structure, effectively reducing the band gap. For example, doping with iron has been shown to reduce the band gap of WO₂.₇₂ thin films. spbstu.ru

The table below presents examples of engineered band gaps in tungsten oxide materials derived from tungstate precursors.

MaterialConditionBand Gap (eV)Source
WO₃ FilmAnnealed at 350°C3.48 nih.gov
WO₃ FilmAnnealed at 500°C3.37 nih.gov
WO₃Bulk Material~2.6 rsc.orgresearchgate.net
WO₃ Quantum DotsSub-nano sizeup to 3.7 rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms in Ammonium Tungstate Pentahydrate Studies

Exploration of Novel Synthesis Routes for Tailored Morphologies and Properties

The ability to control the size, shape, and structure of ammonium (B1175870) tungstate (B81510) pentahydrate crystals is crucial for optimizing its performance in various applications. Researchers are moving beyond traditional synthesis methods to explore innovative techniques that offer greater control over these properties.

One promising approach is the hydrothermal method . nih.govresearchgate.netnih.gov This technique involves carrying out the synthesis in a closed system under high temperature and pressure. By carefully adjusting parameters such as pH, temperature, and the concentration of reactants, scientists can produce ammonium tungstate pentahydrate with specific morphologies, including shuttles, flowers, belts, and plates. researchgate.net For instance, the hydrothermal treatment of ammonium vanadate (B1173111) with acetic acid has been shown to yield single-crystalline ammonium trivanadate (B10776886) with variable shapes depending on the synthesis conditions. researchgate.net

Another area of interest is the use of surfactants and other additives to guide the growth of crystals. These molecules can selectively bind to certain crystal faces, promoting or inhibiting growth in specific directions to achieve desired morphologies.

The table below summarizes how different synthesis parameters can be tuned to control the final product's characteristics.

Synthesis ParameterEffect on Morphology and Properties
pH Influences the type of crystal structure and morphology, with different pH values favoring the formation of various shapes like shuttles, flowers, or plates. researchgate.net
Temperature Affects the rate of crystal growth and can determine the final crystalline phase of the material. semanticscholar.orgresearchgate.net
Reactant Concentration Plays a key role in controlling the size and morphology of the resulting crystals. researchgate.net
Additives/Surfactants Can direct the crystal growth to produce specific shapes and sizes by selectively adsorbing onto crystal faces. researchgate.net

Development and Application of Advanced In-situ Characterization Techniques for Process Monitoring

To gain a deeper understanding of the crystallization process and to ensure the consistent production of high-quality materials, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for real-time monitoring of the synthesis process, providing valuable insights into the mechanisms of crystal nucleation and growth. crystallizationsystems.com

Raman spectroscopy is a particularly powerful tool for in-situ monitoring. crystallizationsystems.comcrystallizationsystems.commdpi.com It provides information about the molecular vibrations within the material, allowing researchers to track changes in the chemical composition and crystal structure as they happen. crystallizationsystems.comlehigh.edu By integrating Raman spectroscopy with a controlled crystallizer, scientists can monitor the transformation of reactants into the final product in real time. crystallizationsystems.com This technique is well-suited for studying slurries and aqueous solutions, as water produces a weak Raman signal. crystallizationsystems.comcrystallizationsystems.com

Other in-situ techniques, such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD), can also provide valuable information about the synthesis process. researchgate.net The data obtained from these techniques can be used to develop more precise and reproducible synthesis protocols.

Design and Synthesis of Multi-functional Materials Based on Ammonium Tungstate Pentahydrate

Ammonium tungstate pentahydrate serves as a versatile precursor for the synthesis of a wide range of tungsten-based materials with diverse functionalities. Researchers are exploring ways to combine the properties of ammonium tungstate pentahydrate with other materials to create novel composites with enhanced performance.

One area of focus is the development of photocatalysts . By combining tungsten trioxide (derived from ammonium tungstate pentahydrate) with other metal oxides like titanium dioxide, scientists can create materials that are highly effective at degrading organic pollutants under light irradiation. chinatungsten.com The addition of a noble metal like platinum can further boost the photocatalytic activity. chinatungsten.com

Ammonium tungstate is also being investigated for its potential in creating materials for catalysis and gas sensing . nih.govtungsten-powder.com For example, ammonium tungstate has shown promise as a catalyst for the decolorization and degradation of industrial dyes like methyl orange. tungsten-powder.com

The development of two-dimensional (2D) ammonium tungsten bronze nanosheets represents another exciting frontier. nih.gov These materials exhibit unique optoelectronic properties and have potential applications in hybrid integrated optical waveguide sensing and detection. nih.gov

Integration of Sustainable and Green Chemistry Principles in Tungstate Synthesis

In line with the global push towards more environmentally friendly manufacturing processes, researchers are actively working to incorporate the principles of green chemistry into the synthesis of ammonium tungstate pentahydrate and its derivatives. blazingprojects.comjotse.orgresearchgate.net The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jotse.orgacs.orgnih.gov

Key strategies for making tungstate synthesis more sustainable include:

Waste Prevention: Designing processes that minimize the production of waste products. acs.org This can be achieved through optimizing reaction conditions and using more efficient synthetic routes.

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water. jotse.org

Energy Efficiency: Developing synthesis methods that can be carried out at lower temperatures and pressures to reduce energy consumption. jotse.org

Use of Renewable Feedstocks: Exploring the use of renewable resources as starting materials. jotse.org

By adopting these principles, the chemical industry can reduce its environmental footprint and contribute to a more sustainable future. blazingprojects.com

Application of Big Data and Machine Learning in Tungstate Materials Discovery and Optimization

The fields of big data and machine learning are revolutionizing materials science by accelerating the discovery and optimization of new materials. nih.govresearchgate.netresearchgate.net These computational tools can analyze vast datasets to identify patterns and relationships that would be difficult for humans to discern, leading to the rational design of materials with desired properties. researchgate.net

In the context of tungstate materials, machine learning algorithms can be used to:

Predict Material Properties: Develop models that can predict the properties of a material based on its chemical composition and structure. mdpi.comacs.org This can significantly reduce the need for time-consuming and expensive trial-and-error experiments. researchgate.net

Optimize Synthesis Conditions: Identify the optimal synthesis parameters to produce a material with specific characteristics. Machine learning models can be trained on experimental data to learn the relationship between synthesis conditions and material properties. mit.edu

Accelerate Materials Discovery: Screen large virtual libraries of potential materials to identify promising candidates for a particular application. jmst.orgnih.gov

For example, machine learning models have been successfully used to predict the hardness of dispersion-strengthened tungsten alloys. mdpi.com By analyzing experimental data, these models can identify the key factors that influence hardness, such as the type and content of the reinforcement phase and the grain size. mdpi.com Similarly, machine learning is being employed to develop interatomic potentials for tungsten, which are crucial for simulating radiation damage in materials for fusion energy applications. aps.org

The integration of machine learning with high-throughput experimental platforms offers a powerful approach for the rapid discovery and optimization of new tungstate materials. mit.edu

Q & A

Q. What are the standard methods for synthesizing ammonium tungstate pentahydrate (ATP) in a laboratory setting?

ATP is typically synthesized by dissolving tungstic acid in an ammonium hydroxide solution under controlled pH and temperature conditions. For example, evaporation of the solution at 60–80°C yields needle-like crystals of ATP . Researchers should monitor the pH (ideally 8–9) to avoid premature precipitation of impurities. Thermal gravimetric analysis (TGA) and X-ray diffraction (XRD) are critical for confirming the hydration state and crystallinity .

Q. How does the solubility of ATP vary with temperature and solvent composition?

ATP is sparingly soluble in cold water but dissolves readily in boiling water. Its solubility decreases in acidic media due to the formation of insoluble tungstic acid (H₂WO₄). Systematic studies show that adding excess ammonium ions (e.g., NH₄Cl) enhances solubility by stabilizing the ammonium-tungstate complex . Solubility data should be cross-validated using inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify tungsten content.

Q. What characterization techniques are essential for verifying the purity and phase composition of ATP?

  • XRD : Identifies crystalline phases and distinguishes ATP from related hydrates (e.g., decahydrate).
  • TGA/DSC : Quantifies hydration water loss (e.g., 5 H₂O molecules at 100–240°C) and detects decomposition events .
  • FTIR : Confirms the presence of NH₄⁺ (stretching at 3,100–3,400 cm⁻¹) and WO₄²⁻ (bands at 800–950 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., H:N:W:O ratios) .

Advanced Research Questions

Q. How can conflicting thermal decomposition data for ATP be resolved?

Discrepancies in reported decomposition temperatures (e.g., 240–320°C for amorphous WO₃ formation vs. 320°C+ for crystalline phases) arise from differences in heating rates, sample mass, and atmospheric conditions. Researchers should replicate experiments using controlled dynamic (non-isothermal) TGA with inert gas purging. Kinetic analysis (e.g., Kissinger method) can model activation energies and reconcile data .

Q. What strategies optimize ATP’s use as a precursor for tungsten oxide (WO₃) nanomaterials?

ATP’s thermal decomposition allows precise control over WO₃ particle size and crystallinity. For nanoparticles (<50 nm), calcination at 400–500°C in air is optimal. To enhance photocatalytic activity, doping with transition metals (e.g., Fe³⁺) during ATP synthesis introduces lattice defects, as confirmed by X-ray photoelectron spectroscopy (XPS) .

Q. How does ATP interact in ion-exchange systems for selective metal recovery?

ATP-derived tungstate ions (WO₄²⁻) compete with vanadate (VO₃⁻) in ion-exchange resins. Batch adsorption experiments at pH 2–4 show preferential adsorption of WO₄²⁻ due to its higher charge density. Langmuir isotherm models reveal maximum capacities of ~120 mg W/g resin. Elution with NaOH (1–2 M) achieves >90% recovery .

Q. What computational methods predict ATP’s stability under varying hydrothermal conditions?

Density functional theory (DFT) simulations model ATP’s stability by calculating Gibbs free energy changes during hydration/dehydration. Molecular dynamics (MD) simulations of NH₄⁺-WO₄²⁻ interactions in aqueous solutions correlate with experimental solubility trends .

Methodological Guidance

Q. How to safely handle ATP given its hazardous classification?

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers with desiccants to prevent hydration changes.
  • Waste disposal : Neutralize acidic residues before disposal in approved chemical waste streams .

Q. What experimental controls are critical when studying ATP’s role in catalytic reactions?

  • Blank reactions : Exclude ATP to confirm its catalytic effect.
  • Leaching tests : Filter catalysts post-reaction and analyze filtrate for W content (ICP-OES) to rule out homogeneous catalysis.
  • Surface area normalization : Compare activity per m² (BET surface area) for fair evaluation .

Q. How to address inconsistencies in ATP’s reported molecular formulas (e.g., H₁₈N₂O₉W vs. H₄₂N₁₀O₄₂W₁₂·5H₂O)?

Variability arises from differing hydration states and analytical methods. Always specify the synthesis protocol and characterization data (e.g., TGA for H₂O content). Cross-reference CAS numbers: 76585-22-3 (H₁₈N₂O₉W) vs. 1311-93-9 (H₄₂N₁₀O₄₂W₁₂·5H₂O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.